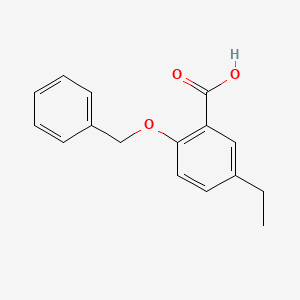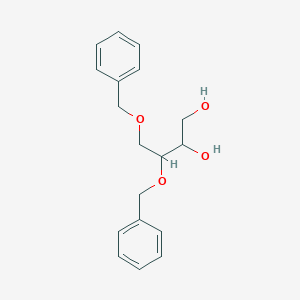
2-(Benzyloxy)-5-ethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-ethylbenzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyloxy group, and an ethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-ethylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct esterification of 2-hydroxy-5-ethylbenzoic acid with benzyl alcohol using a suitable catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized benzyloxy groups.
Reduction: Formation of 2-(benzyloxy)-5-ethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the ethyl group on the benzene ring.
5-Ethyl-2-hydroxybenzoic acid: Lacks the benzyloxy group.
2-(Benzyloxy)-5-methylbenzoic acid: Has a methyl group instead of an ethyl group.
Uniqueness
2-(Benzyloxy)-5-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
5-ethyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) |
Clé InChI |
XIZWHZZDRRIVCH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)

![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)

![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)



